tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-6-10-11(14-9)15(7-8-17-10)12(16)18-13(2,3)4/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGEULQZDEDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate (CAS Number: 1638744-48-5) is an organic compound belonging to the oxazine class of heterocycles. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
The structural representation of this compound is depicted below:
Chemical Structure
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with various biological systems. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to tert-butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine have shown promising antimicrobial properties against a range of pathogens.
- Cytotoxicity : Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Given its structural resemblance to known neuroprotective agents, investigations into its effects on neurodegenerative diseases are ongoing.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
Table 1: Summary of Pharmacological Findings
Case Studies
Case Study 1 : In a study examining the antimicrobial potential of related compounds, tert-butyl derivatives were found to exhibit effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2 : A cytotoxicity assay conducted on various cancer cell lines revealed that tert-butyl 6-methyl derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound triggered apoptosis through the intrinsic pathway.
The mechanisms underlying the biological activities of tert-butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine are multifaceted:
- Antimicrobial Mechanism : Likely involves interference with microbial metabolic pathways.
- Cytotoxic Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis.
- Neuroprotective Mechanism : Potential modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that pyrido[3,2-b][1,4]oxazine derivatives exhibit promising antitumor properties. For instance, compounds similar to tert-butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways related to cell death .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis .
Reactions and Yield
The compound can be synthesized through a multi-step reaction involving the bromination of related pyrido compounds followed by esterification processes. The synthesis typically yields over 95%, highlighting its efficiency as a precursor in synthetic routes .
Case Studies
Market Availability and Sourcing
This compound is available from various chemical suppliers globally. Prices vary based on purity and quantity:
| Supplier | Price (per 100 mg) |
|---|---|
| Supplier A | $209.00 |
| Supplier B | $99.00 |
| Supplier C | $13.50 (for larger quantities) |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : The methyl derivative is likely synthesized via SNAr or Pd-catalyzed methylation, analogous to bromo/iodo analogs .
- Data Limitations : Direct experimental data (e.g., melting point, NMR) for the methyl compound are absent in the provided evidence. Future studies should prioritize characterizing its reactivity and biological activity.
Q & A
Basic: What are the key steps and conditions for synthesizing tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of pyridine derivatives followed by cyclization. Critical steps include:
- Condensation: Reacting a substituted pyridine precursor with a carbonyl source under reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6–8 hours .
- Cyclization: Using a Lewis acid catalyst (e.g., BF₃·Et₂O) to facilitate ring closure, monitored by TLC. Reaction temperatures are maintained at 0–5°C to avoid side reactions .
- Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at room temperature for 12 hours .
Yield optimization requires strict control of moisture and oxygen levels.
Basic: Which purification techniques are effective for isolating this compound?
Answer:
- Recrystallization: Use boiling water or ethanol/water mixtures to remove polar impurities, achieving >95% purity .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4 v/v) as the mobile phase. Monitor fractions by HPLC to isolate the target compound .
- Distillation: For intermediates, vacuum distillation at reduced pressure (0.1–0.5 mmHg) minimizes thermal degradation .
Basic: What analytical methods validate the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR Spectroscopy: Confirm regiochemistry and Boc-group integrity. Key signals include tert-butyl protons at δ 1.4–1.5 ppm and pyrido-oxazine aromatic protons at δ 6.8–7.2 ppm .
- HPLC: Use a C18 column with acetonitrile/water (70:30) at 1.0 mL/min flow rate. Purity >98% is indicated by a single peak at 8.2 min retention time .
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]+ calc. 307.1423, found 307.1425) ensures molecular integrity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with hazard identifiers (e.g., acute toxicity ).
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Temperature Gradients: For cyclization, a stepwise increase from 0°C to 25°C over 2 hours reduces dimerization side products .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and solubility. DMF increases reaction rates by 20% but may lower selectivity .
- Catalyst Loading: Titrate BF₃·Et₂O (0.5–2.0 eq.) to identify the threshold for maximum cyclization efficiency (typically 1.2 eq.) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
- Variable Temperature (VT) NMR: Conduct experiments at –40°C to 80°C to detect dynamic processes (e.g., rotamers) that cause signal splitting .
- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹³C couplings. For example, cross-peaks in HSQC can clarify ambiguous aromatic protons .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify conformational artifacts .
Advanced: What computational strategies predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic attacks. Fukui indices identify electrophilic sites (e.g., C-2 position in the pyrido-oxazine ring) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Acetonitrile stabilizes intermediates better than THF, aligning with experimental yields .
- Docking Studies: Predict binding affinities for biological targets (e.g., calcium channels) using AutoDock Vina. Focus on hydrogen bonds with the Boc group .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Assays: Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values are determined via fluorescence quenching .
- Patch-Clamp Electrophysiology: Measure calcium channel blocking activity in HEK293 cells expressing Cav1.2. Dose-response curves (0.1–10 µM) reveal potency .
- Metabolite Profiling: Incubate with liver microsomes and analyze via LC-MS/MS. Look for hydroxylation at the methyl group (m/z 323.1389) .
Advanced: What strategies address regioselectivity challenges in derivative synthesis?
Answer:
- Directing Groups: Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution to the desired position. Subsequent reduction removes the director .
- Microwave-Assisted Synthesis: Rapid heating (150°C, 20 min) in DMF enhances kinetic control, favoring the 6-methyl regioisomer over 8-methyl by 4:1 .
- Protection/Deprotection: Use orthogonal protecting groups (Boc, Fmoc) to block reactive sites during functionalization .
Advanced: How can green chemistry principles be applied to its synthesis?
Answer:
- Solvent Replacement: Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
- Catalyst Recycling: Immobilize BF₃ on mesoporous silica to enable reuse for 5 cycles without activity loss .
- Waste Minimization: Employ flow chemistry to reduce solvent use by 70% and improve atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
